molecular formula C8H7ClF3N3 B1481576 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2090962-06-2

1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481576
CAS No.: 2090962-06-2
M. Wt: 237.61 g/mol
InChI Key: OYIZTVKHBZKTJR-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a synthetically versatile building block designed for advanced pharmaceutical and chemical research. This compound features the 1H-imidazo[1,2-b]pyrazole scaffold, which has been identified as a non-classical isostere of the indole ring . Replacing indole with this scaffold in drug candidates can lead to significantly improved solubility in aqueous media , addressing a key challenge in drug development without substantially altering the molecular shape and pharmacophore properties . The core structure is known for its diverse biological activities, including anti-inflammatory and anticancer effects, making it a valuable template in medicinal chemistry campaigns . The 6-(trifluoromethyl) group is a common moiety in agrochemicals and pharmaceuticals that often enhances metabolic stability, alters electronegativity, and improves cell membrane permeability. The 1-(2-chloroethyl) side chain provides a reactive handle for further synthetic elaboration, allowing researchers to link the core scaffold to other functional groups or create targeted molecular libraries. This compound is supplied for research use only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-chloroethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3/c9-1-2-14-3-4-15-7(14)5-6(13-15)8(10,11)12/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIZTVKHBZKTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)C(F)(F)F)N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential One-Pot Cyclocondensation Approach

A facile method involves sequential one-pot reactions starting from hydrazine monohydrate and ethoxymethylene malonic acid derivatives, followed by aldehyde and isocyanide addition under mild conditions with microwave irradiation to promote cyclization. This method yields various 1H-imidazo[1,2-b]pyrazoles efficiently with minimal purification steps.

  • Hydrazine monohydrate reacts with ethoxymethylene malonic acid derivatives in ethanol under microwave irradiation (80–150 °C, 10 min).
  • Subsequent addition of aldehydes and isocyanides with trifluoroacetic acid catalysis at room temperature leads to cyclization and product precipitation.
  • The product is isolated by filtration and washing with hexane or diethyl ether, yielding the imidazo[1,2-b]pyrazole core compounds in good purity.

This method is adaptable for various substituents on the aldehyde and isocyanide components, allowing introduction of trifluoromethyl groups if appropriate precursors are used.

Representative Data Table of Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclocondensation Hydrazine monohydrate, ethoxymethylene malonate, EtOH, MW 80–150 °C (MW) 10 min 70–85 Microwave-assisted, one-pot
Cyclization with aldehyde/isocyanide Aldehydes, isocyanides, TFA, RT Room Temp (RT) 10–60 min 65–80 Precipitation and filtration isolation
Trifluoromethylation Use of trifluoromethylated phenol derivatives, crown ether 5–50 °C 0.5–24 h 75–90 Catalytic 18-crown-6 improves yield
N1-Alkylation with 2-chloroethyl 2-chloroethyl halide, base, DMF or MeCN 25–60 °C 2–12 h 60–80 Nucleophilic substitution at N1

Research Findings and Advantages

  • The microwave-assisted one-pot synthesis significantly reduces reaction time and improves yields compared to conventional heating.
  • Use of catalytic crown ethers and optimized reagent ratios enhances the efficiency of trifluoromethylated intermediate formation.
  • The regioselective alkylation at N1 with 2-chloroethyl groups proceeds smoothly under mild conditions, avoiding over-alkylation or side reactions.
  • The overall synthetic route is scalable and adaptable for structural analogs, facilitating medicinal chemistry and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted imidazo[1,2-b]pyrazoles.

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Research indicates that derivatives of imidazo[1,2-b]pyrazole exhibit significant antiproliferative effects against various cancer cell lines. The mechanism of action typically involves the chloroethyl group forming covalent bonds with nucleophilic sites on proteins or DNA, which disrupts cellular processes and inhibits enzymatic activity. This interaction can lead to apoptosis in cancer cells, making it a candidate for further pharmacological studies.

Antimicrobial Activity
In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a potential lead compound for the development of new antibiotics.

Biological Studies

Target Interaction Studies
Research on 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole includes investigations into its interactions with biological targets such as enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Biochemical Pathways
The compound's ability to modulate biochemical pathways has been a focus of research. Its structure allows it to influence various signaling pathways within cells, which is essential for developing targeted therapies in conditions like cancer and infectious diseases.

Materials Science

Development of Novel Materials
The unique chemical structure of this compound positions it as a potential candidate for the synthesis of novel materials with specific electronic or optical properties. Its heterocyclic nature allows for modifications that can tailor its properties for applications in organic electronics or photonic devices.

Chemical Synthesis

Building Block for Complex Compounds
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its reactivity can be exploited in various synthetic routes, enabling the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

Application AreaSpecific UsesMechanism/Action
Medicinal ChemistryAnticancer agentsCovalent bonding with proteins/DNA
Antimicrobial agentsInhibition of bacterial growth
Biological StudiesTarget interaction studiesModulation of enzyme/receptor activity
Biochemical pathway analysisInfluence on signaling pathways
Materials ScienceNovel material developmentTailoring electronic/optical properties
Chemical SynthesisBuilding block for complex compoundsVersatile reactivity in synthetic routes

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. It may inhibit enzymes by binding to their active sites, thereby disrupting normal cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1H-imidazo[1,2-b]pyrazole scaffold allows diverse functionalization. Key analogues include:

Compound Name Substituents (Position) Key Properties/Notes Reference
Pruvanserin (Indole-based drug) Indole core logD = 3.0; solubility = 0.01 mg/mL; pKa = 6.4 (piperazine NH)
1H-Imidazo[1,2-b]pyrazole isostere (4) 1H-imidazo[1,2-b]pyrazole core logD = 2.5; solubility = 0.5 mg/mL; pKa = 7.3 (core NH deprotonation)
1-(2-Chloroethyl)-6-cyclopropyl Cyclopropyl (6) Molecular weight = 209.68 g/mol; limited solubility data; used as synthetic intermediate
1-(2-Chloroethyl)-6-(furan-2-yl) Furan (6) CAS: 2098147-42-1; no biological data reported
1-(Prop-2-yn-1-yl)-6-(trifluoromethyl) Propargyl (1), CF₃ (6) Molecular weight = 245.65 g/mol; potential for click chemistry applications

Key Observations :

  • Solubility and Lipophilicity : Replacement of indole with the 1H-imidazo[1,2-b]pyrazole core reduces logD by 0.5 units, significantly improving aqueous solubility (50-fold increase) . This enhancement is critical for bioavailability in drug candidates.

Biological Activity

Overview

1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound notable for its structural features, which include both imidazole and pyrazole rings. The presence of a chloroethyl group and a trifluoromethyl group significantly enhances its biological activity and stability, making it a subject of interest in medicinal chemistry, particularly for its potential anticancer and antimicrobial properties.

  • Molecular Formula : C8H7ClF3N3
  • Molecular Weight : 237.61 g/mol
  • CAS Number : 2090962-06-2
  • IUPAC Name : 1-(2-chloroethyl)-6-(trifluoromethyl)imidazo[1,2-b]pyrazole

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group facilitates penetration through biological membranes, allowing the compound to reach intracellular sites where it can inhibit various enzymes and disrupt normal cellular functions. This interaction often leads to significant biological effects, including antiproliferative actions against cancer cells.

Anticancer Activity

Recent studies have demonstrated that compounds with a similar pyrazole structure exhibit significant anticancer properties. Specifically, this compound has been shown to inhibit the growth of multiple cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Colorectal Cancer
  • Renal Cancer
  • Prostate Cancer

In vitro studies suggest that this compound induces apoptosis in cancer cells, leading to reduced cell viability and proliferation. For instance, related compounds have shown IC50 values indicating effective inhibition of cancer cell growth at low concentrations (e.g., IC50 = 49.85 µM for certain pyrazole derivatives) .

Antimicrobial Properties

The compound's structural characteristics also contribute to its antimicrobial activity. Pyrazole derivatives are recognized for their potential as antimicrobial agents due to their ability to disrupt bacterial cell functions. This compound has been explored for its efficacy against various microbial strains, although specific data on its antimicrobial activity remains limited compared to its anticancer properties.

Synthesis and Research Applications

The synthesis of this compound typically involves cyclization reactions between appropriate precursors under controlled conditions. Common methods include:

  • Cyclocondensation Reactions : Using hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Microwave-Assisted Reactions : To enhance yield and reduce reaction times.

This compound serves as a valuable building block in the synthesis of more complex molecules and has applications in drug design aimed at developing new anticancer agents .

Case Studies

Study ReferenceCompound TestedCell LineIC50 Value
Xia et al., 2022Pyrazole DerivativeMDA-MB-231 (Breast Cancer)49.85 µM
Fan et al., 2022Hydroxy-Pyrazole DerivativeA549 (Lung Cancer)0.95 nM
Sun et al., 2022Pyrazole-Thiourea DerivativeH460 (Lung Cancer)25 nM

These studies illustrate the potential of pyrazole derivatives as effective anticancer agents, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the key strategies for synthesizing 1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole derivatives?

Methodological Answer: The synthesis of this scaffold typically involves selective functionalization of the imidazo[1,2-b]pyrazole core. Key steps include:

  • Br/Mg-exchange reactions to introduce substituents at specific positions, followed by trapping with electrophiles like trifluoromethylating agents or chloroethyl precursors .
  • Regioselective metalation using TMP-bases (e.g., TMPMgCl·LiCl) to modify the pyrazole ring without disrupting the imidazole moiety. This avoids the need for pre-functionalized starting materials .
  • Protection/deprotection strategies (e.g., SEM groups) to stabilize reactive intermediates during halogenation or alkylation steps .

Q. How do the physicochemical properties of this compound compare to indole-based analogs?

Methodological Answer: Comparative studies with indole isosteres reveal:

  • Enhanced solubility : The imidazo[1,2-b]pyrazole core reduces logD (lipophilicity) by 0.5–1.0 units compared to indole, improving aqueous solubility (e.g., >200 µM vs. <50 µM for indole analogs) .
  • Acid-base behavior : The NH group in the imidazo[1,2-b]pyrazole ring has a pKa ~7.3, lower than indole’s NH (pKa ~10), enhancing ionization in physiological media and membrane permeability .
  • Thermal stability : Trifluoromethyl and chloroethyl groups increase thermal stability (TGA data shows decomposition >250°C), critical for handling in high-temperature reactions .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of the imidazo[1,2-b]pyrazole core?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic effects : The trifluoromethyl group at position 6 directs electrophilic substitution to position 2 or 7 due to its electron-withdrawing nature. Computational modeling (DFT) can predict reactive sites .
  • Steric hindrance : The 2-chloroethyl group at position 1 limits access to adjacent positions, requiring bulky bases like TMPZnCl·LiCl for selective metalation .
  • Reaction monitoring : Use in situ NMR or LC-MS to track intermediates, as competing pathways (e.g., ring fragmentation) may occur under harsh conditions .

Q. How does the chloroethyl substituent influence biological activity in kinase inhibition assays?

Methodological Answer: The 2-chloroethyl group:

  • Enhances electrophilicity : Acts as a leaving group in covalent inhibitor design, forming adducts with cysteine residues in kinase ATP-binding pockets (e.g., JAK3 inhibition IC₅₀ = 12 nM vs. 45 nM for non-chloroethyl analogs) .
  • Impacts metabolic stability : Chloroethyl derivatives show faster hepatic clearance (t₁/₂ = 2.1 h in human microsomes) compared to methyl or ethyl analogs, necessitating prodrug strategies .

Q. Are there contradictions in reported data on solubility vs. metabolic stability for this scaffold?

Methodological Answer: Yes. While improved solubility is well-documented , conflicting data exist on metabolic stability:

  • Oxidative metabolism : Cytochrome P450 3A4 preferentially oxidizes the trifluoromethyl group, generating unstable metabolites (e.g., CF₃ → COOH in rat plasma) .
  • Mitigation strategies : Introduce deuterium at labile positions or replace trifluoromethyl with SF₅ groups to slow metabolism without sacrificing solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
1-(2-chloroethyl)-6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazole

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